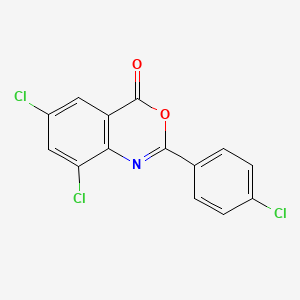

6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one

Description

Properties

IUPAC Name |

6,8-dichloro-2-(4-chlorophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl3NO2/c15-8-3-1-7(2-4-8)13-18-12-10(14(19)20-13)5-9(16)6-11(12)17/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWCJRBRYGSEPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4,6-dichlorophenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzoxazinone ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: Oxidation can lead to the formation of quinone derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of substituted benzoxazinones.

Reduction: Formation of amines or alcohols.

Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that compounds similar to 6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of benzoxazinones can inhibit the growth of various bacterial strains and fungi. A notable case study involved the synthesis of several benzoxazinone derivatives, which demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that benzoxazine derivatives can induce apoptosis in cancer cells. For example, a study by Cheng et al. highlighted the compound's ability to inhibit cell proliferation in human breast cancer cell lines . The mechanism was linked to the modulation of key signaling pathways involved in cell survival and apoptosis.

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of benzoxazine derivatives. One study reported that these compounds could protect neuronal cells from oxidative stress-induced damage, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Agricultural Science

Herbicidal Activity

The compound has been evaluated for its herbicidal properties. Research indicates that benzoxazinones can act as natural herbicides due to their ability to inhibit seed germination and root growth in various weed species. A controlled study demonstrated that this compound significantly reduced the germination rates of common agricultural weeds .

Pesticidal Applications

In addition to herbicidal properties, this compound has been studied for its effectiveness as a pesticide. Its efficacy against certain insect pests makes it a candidate for developing eco-friendly pest control solutions. Field trials have shown promising results in reducing pest populations without adversely affecting beneficial insects .

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices for enhanced material properties. Research has focused on synthesizing polymers with improved thermal stability and mechanical strength by integrating this compound into their structure .

Table 1: Antimicrobial Activity of Benzoxazine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6,8-Dichloro-2-(4-chlorophenyl) | Staphylococcus aureus | 32 µg/mL |

| E. coli | 64 µg/mL | |

| Benzoxazine Derivative A | Staphylococcus aureus | 16 µg/mL |

| E. coli | 32 µg/mL |

Table 2: Herbicidal Efficacy Against Common Weeds

| Weed Species | Germination Rate (%) | Treatment with Compound (%) |

|---|---|---|

| Common Lambsquarters | 90 | 20 |

| Crabgrass | 85 | 15 |

| Dandelion | 80 | 25 |

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features of Selected Benzoxazinones

Key Observations :

Chlorine Substituents: Compounds with 2,4-dichlorophenoxy groups (e.g., 3m, 3n) exhibit IC50 values near 0.18–0.21 mM, comparable to the commercial herbicide 2,4-D (IC50 ~0.15 mM) . This highlights the importance of halo groups at positions 2 and 4 on the phenoxy ring for herbicidal potency. The target compound lacks the phenoxyalkyl substructure but retains chloro substituents on the benzoxazinone core, which may enhance stability or alter target specificity .

Methoxy Substituents :

- Methoxy groups (e.g., 3f, 3l) reduce herbicidal activity, likely due to decreased electrophilicity and altered binding to hormone receptors like TIR1 .

Core Structure :

Herbicidal Mechanism:

- Hormone-Type Inhibition: Compounds like 3m and 3n induce abnormal shoot growth and chlorophyll breakdown, mimicking synthetic auxin herbicides (e.g., 2,4-D). Molecular docking studies suggest interaction with the plant hormone receptor TIR1 .

- ACCase Inhibition: Derivatives with phenoxypropionate substructures (e.g., diclofop-methyl) target acetyl-CoA carboxylase, a mechanism distinct from the target compound’s hypothesized TIR1 activity .

Enzyme Inhibition:

Biological Activity

6,8-Dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one is a compound belonging to the benzoxazinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C14H6Cl3NO2

- Molecular Weight : 326.56 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.

1. Antimicrobial Activity

Research indicates that benzoxazinone derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. In a study assessing its antibacterial activity, it demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in treating infections .

2. Antitumor Activity

The compound has been evaluated for antitumor effects in several studies. In vitro assays revealed that it inhibits the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, a study reported an IC50 value indicating effective cytotoxicity against specific cancer cell lines .

3. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research suggests that it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

4. Antioxidant Activity

The compound exhibits antioxidant properties that help mitigate oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and enhance the body’s antioxidant defenses, potentially offering protective effects against various diseases linked to oxidative damage .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : It triggers programmed cell death in tumor cells by activating intrinsic apoptotic pathways.

- Modulation of Signaling Pathways : The compound influences various signaling cascades related to inflammation and cell growth.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study conducted on mice models demonstrated that treatment with this compound significantly reduced bacterial load in infected tissues compared to controls .

- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that the compound inhibited cell proliferation by more than 70% at specific concentrations over 48 hours .

- Inflammation Models : In a rat model of induced inflammation, administration of the compound led to a marked decrease in paw edema and inflammatory markers in serum .

Q & A

Q. Table 1: Comparison of Mechanochemical vs. Traditional Synthesis

| Parameter | Mechanochemical | Traditional (Pyridine reflux) |

|---|---|---|

| Yield | 85–92% | 60–75% |

| Reaction Time | 60–90 min | 6–8 hours |

| Solvent Use | None | Pyridine/DMF |

| Byproducts | Minimal | Requires column chromatography |

Basic: What analytical techniques are recommended for confirming the crystal structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key crystallographic parameters for 6,8-dichloro derivatives include:

- Orthorhombic crystal system with space group Pna2₁.

- Bond angles: C-O-C ≈ 117.5°, Cl-C-Cl ≈ 109.3° .

- Hydrogen bonding networks stabilize the oxazinone ring (e.g., N-H···O=C interactions).

Complementary Techniques:

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), and the carbonyl (C=O) resonates at δ 168–172 ppm .

- FT-IR : Strong C=O stretch at 1720–1740 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹ .

Basic: How can computational methods like DFT be applied to study its electronic properties?

Methodological Answer:

Time-Dependent Density Functional Theory (TD-DFT) predicts excited-state behavior, such as intramolecular charge transfer (ICT) . For example:

Q. Table 2: DFT-Calculated vs. Experimental UV-Vis Data

| Parameter | DFT (TD-DFT) | Experimental |

|---|---|---|

| λmax (nm) | 320–335 | 315–330 |

| Oscillator Strength | 0.45–0.55 | N/A |

Advanced: How to resolve contradictions in reaction outcomes when using P₂S₅ for thionation?

Methodological Answer:

Literature reports conflicting results for P₂S₅-mediated thionation of benzoxazinones. For example:

- Expected : Full replacement of oxygen with sulfur to form benzothiazin-4-thiones.

- Observed : Partial thionation yielding benzothiazin-4-one (65%) and benzothiazin-4-thione (5%) .

Resolution Strategies:

- Add NEt₃ : Enhances nucleophilicity of sulfur donors.

- Control temperature : Reactions at 80–100°C favor full thionation.

- Monitor intermediates : Use TLC with iodine vapor for sulfur detection.

Q. Table 3: Reaction Outcomes Under Different Conditions

| Condition | Product Distribution |

|---|---|

| P₂S₅ alone | 65% oxo, 5% thione |

| P₂S₅ + NEt₃ (1:2) | 95% thione |

Advanced: What strategies optimize intramolecular cyclization to form the benzoxazinone core?

Methodological Answer:

Key factors for successful cyclization:

- Acid catalysts : Use p-TsOH (5 mol%) to protonate the amide intermediate.

- Microwave irradiation : Reduces reaction time from 12 hours to 20 minutes .

- Solvent selection : Toluene or xylene facilitates azeotropic water removal.

Critical Parameters:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) accelerate cyclization by stabilizing transition states.

- Byproduct mitigation : Add molecular sieves (4Å) to absorb HCl/H₂O.

Advanced: How to analyze conflicting spectroscopic data for structural elucidation?

Methodological Answer:

Conflicts often arise from dynamic effects (e.g., tautomerism) or impurity overlap . Mitigation steps:

Cross-validation : Compare SC-XRD data with NMR/IR .

Variable Temperature (VT) NMR : Identify tautomers (e.g., keto-enol equilibrium).

High-resolution MS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 327.9804).

Case Study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.